N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropanesulfonamide group attached to a piperidinyl ring, which is further connected to a tert-butylpyridazinyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
Molecular Formula |
C16H26N4O2S |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C16H26N4O2S/c1-16(2,3)14-8-9-15(18-17-14)20-10-4-5-12(11-20)19-23(21,22)13-6-7-13/h8-9,12-13,19H,4-7,10-11H2,1-3H3 |
InChI Key |
DZUFKPGKCFMMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCCC(C2)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the piperidinyl intermediate, which is then reacted with the tert-butylpyridazinyl precursor under controlled conditions. The final step involves the introduction of the cyclopropanesulfonamide group through a sulfonation reaction. Common reagents used in these steps include tert-butyl chloride, pyridazine, and cyclopropanesulfonyl chloride. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties can enhance the performance of products in various applications.
Mechanism of Action
The mechanism of action of N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-tert-butylpyridazin-3-yl)piperidine
- Cyclopropanesulfonamide derivatives
- Piperidinyl pyridazine compounds
Uniqueness
N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanesulfonamide stands out due to its combination of functional groups, which imparts unique chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
